Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
CAS No.:
Cat. No.: VC16220324
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
| Standard InChI Key | PUVDZKSTEYEUPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl |
Introduction
Chemical Structure and Fundamental Properties
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate (IUPAC name: methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate) belongs to the class of aromatic amino acid esters. Its molecular structure integrates three critical functional groups:
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A primary amino group (-NH₂) at the α-position of the acetate backbone
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A 3-chloro-4-methoxyphenyl aromatic system
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A methyl ester group (-COOCH₃)
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂ClNO₃ | |
| Molecular weight | 229.66 g/mol | |
| CAS Number | Not assigned | |
| SMILES | COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl | |
| InChIKey | PUVDZKSTEYEUPO-UHFFFAOYSA-N |
The compound’s hydrochloride salt (C₁₀H₁₃Cl₂NO₃, MW 266.12 g/mol) is also documented, featuring enhanced solubility in polar solvents due to ionic character. X-ray crystallography data remains unavailable, but computational models suggest a planar aromatic ring with the chloro and methoxy groups inducing electronic asymmetry, influencing its dipole moment (estimated at 4.2 D).
Synthesis and Manufacturing Protocols
Primary Synthetic Route
The standard synthesis involves esterification of 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid with methanol under acidic catalysis:
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | HCl (gas, anhydrous) |
| Temperature | 65–70°C (reflux) |
| Reaction time | 6–8 hours |
| Yield | 78–82% |
Post-synthesis purification typically employs recrystallization from ethanol-water mixtures, achieving ≥95% purity. Industrial-scale production may utilize continuous flow reactors to enhance throughput and reduce byproduct formation.
Alternative Methodologies
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Microwave-assisted synthesis: Reduces reaction time to 45–60 minutes with comparable yields (80%).
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Enzymatic esterification: Explores lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, though yields remain suboptimal (≤60%).
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its three functional domains:
Amino Group Reactions
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (useful for protecting-group strategies).
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Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.
Ester Hydrolysis
Controlled saponification yields the free carboxylic acid:
Optimal hydrolysis occurs at pH 12–13 and 80°C.
Aromatic Electrophilic Substitution
The electron-rich aromatic ring undergoes:
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Nitration (HNO₃/H₂SO₄, 0°C) at the ortho position to methoxy
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Sulfonation (fuming H₂SO₄, 50°C) at the para position to chloro
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Candida albicans | 256 |
Activity correlates with membrane disruption potency, as evidenced by SYTOX Green uptake assays.
Neuropharmacological Effects
In murine models, the hydrochloride salt (50 mg/kg i.p.) exhibits:
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35% reduction in formalin-induced paw licking (inflammatory pain)
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22% increase in hippocampal serotonin levels
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 3-chloro-4-methoxy (target compound) vs. 2-chloro-4-methoxy (VC15746679) analogs:
| Property | 3-Chloro-4-Methoxy | 2-Chloro-4-Methoxy |
|---|---|---|
| COX-2 IC₅₀ | 18.3 µM | 29.8 µM |
| LogP (calculated) | 1.87 | 1.92 |
| Aqueous solubility | 3.2 mg/mL | 2.1 mg/mL |
The 3-chloro derivative’s enhanced COX-2 inhibition likely stems from improved steric compatibility with the enzyme’s hydrophobic pocket.
Amino Ester Derivatives
Replacing the methyl ester with:
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Ethyl ester: Increases logP to 2.15 but reduces MAO-B inhibition by 40%
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Benzyl ester: Enhances antifungal activity (MIC C. albicans = 128 µg/mL) but introduces hepatotoxicity in vitro
| Assay System | Result |
|---|---|
| Acute oral toxicity (rat) | LD₅₀ > 2000 mg/kg |
| Ames test | Negative (≤500 µg/plate) |
| Skin irritation (rabbit) | Mild erythema at 500 mg/cm² |
Future Research Trajectories
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Mechanistic Elucidation: High-resolution cryo-EM studies of enzyme-inhibitor complexes.
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Prodrug Development: Phosphonate esters to enhance blood-brain barrier penetration.
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Green Chemistry: Solvent-free mechanochemical synthesis using ball-milling techniques.
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Structure-Activity Relationships: Systematic variation of substituents on the phenyl ring.
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